Melting Point Differential: 6'-Methoxy-2'-acetonaphthone vs. 2'-Methoxy-1'-acetonaphthone
6'-Methoxy-2'-acetonaphthone exhibits a melting point approximately 49–51 °C higher than its regioisomer 2'-methoxy-1'-acetonaphthone (CAS 5672-94-6). This substantial difference in solid-state thermal behavior arises from the distinct crystal packing arrangements dictated by the 6-acetyl substitution pattern [1]. For procurement decisions, this physical property divergence provides a direct, instrumentally verifiable identity check for incoming material, enabling facile detection of regioisomeric contamination or misidentification without requiring advanced spectroscopic techniques [2].
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 107.0–111.0 °C (GC purity min. 98.0%) |
| Comparator Or Baseline | 2'-Methoxy-1'-acetonaphthone (CAS 5672-94-6): 56.0–60.0 °C (GC purity min. 98.0%) |
| Quantified Difference | Target compound melting point approximately 49–51 °C higher |
| Conditions | Capillary melting point apparatus; purity verified by GC |
Why This Matters
The 49–51 °C melting point differential provides a low-cost, instrument-free identity verification method that regioisomeric substitutes cannot match.
- [1] TCI Chemicals. (n.d.). 6'-Methoxy-2'-acetonaphthone: Product Specifications (Melting Point 107.0–111.0 °C). Tokyo Chemical Industry Co., Ltd. View Source
- [2] TCI Chemicals. (n.d.). 2'-Methoxy-1'-acetonaphthone: Product Specifications (Melting Point 56.0–60.0 °C). Tokyo Chemical Industry Co., Ltd. View Source
